molecular formula C7H4ClNO B1589066 2-Chloro-5-hydroxybenzonitrile CAS No. 188774-56-3

2-Chloro-5-hydroxybenzonitrile

Cat. No.: B1589066
CAS No.: 188774-56-3
M. Wt: 153.56 g/mol
InChI Key: KGPMBYRSXTTZLG-UHFFFAOYSA-N
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Description

2-Chloro-5-hydroxybenzonitrile: is an organic compound with the chemical formula C7H4ClNO It is a derivative of benzonitrile, characterized by the presence of a chlorine atom and a hydroxyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From 2-Chlorobenzonitrile: One common method involves the hydroxylation of 2-chlorobenzonitrile using a suitable hydroxylating agent under controlled conditions.

    From 2-Chlorotoluene: Another method is the ammoxidation of 2-chlorotoluene in the presence of a catalyst such as V2O5/Al2O3.

Industrial Production Methods: Industrial production often employs catalytic processes to ensure high yield and purity. The use of recyclable catalysts and green chemistry principles is becoming increasingly popular to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Chloro-5-hydroxybenzonitrile can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can be used for substitution reactions.

Major Products:

Scientific Research Applications

Chemistry: 2-Chloro-5-hydroxybenzonitrile is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine: In biological research, this compound is used to study enzyme interactions and metabolic pathways.

Industry: In the industrial sector, this compound is used in the production of dyes, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes .

Mechanism of Action

The mechanism of action of 2-Chloro-5-hydroxybenzonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect enzyme activity and metabolic pathways, making it a useful tool in biochemical research .

Comparison with Similar Compounds

  • 2-Chloro-4-hydroxybenzonitrile
  • 2-Chloro-3-hydroxybenzonitrile
  • 2-Chloro-6-hydroxybenzonitrile

Comparison: 2-Chloro-5-hydroxybenzonitrile is unique due to the specific positioning of the chlorine and hydroxyl groups on the benzene ring. This positioning affects its reactivity and interactions with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for specific applications .

Properties

IUPAC Name

2-chloro-5-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO/c8-7-2-1-6(10)3-5(7)4-9/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPMBYRSXTTZLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70447064
Record name 2-Chloro-5-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188774-56-3
Record name 2-Chloro-5-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-hydroxybenzonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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